![molecular formula C12H17N3O3 B6634507 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid](/img/structure/B6634507.png)
3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid, also known as MAPIC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. MAPIC is a piperidine derivative that has been synthesized using various methods.
Wirkmechanismus
3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid is believed to exert its pharmacological effects by binding to specific targets in the body, such as enzymes or receptors. For example, as mentioned earlier, 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid can inhibit the activity of DPP-4 by binding to its active site. This leads to an increase in the levels of incretin hormones, which in turn promotes insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects in the body. For example, it can increase insulin secretion, lower blood glucose levels, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid in lab experiments is that it has been extensively studied and its pharmacological effects are well understood. This makes it a useful tool for investigating the mechanisms of various biological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be specific to certain targets or pathways.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid. One area of interest is its potential use as a treatment for type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its effectiveness against different types of cancer and to investigate its mechanisms of action. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid can be achieved through a number of methods, including the reaction of 3-methylpiperidine-2,6-dione with 3-methylimidazole-4-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 3-methylpiperidine-2,6-dione with 3-methylimidazole-4-carboxylic acid in the presence of a coupling agent, such as N,N'-carbonyldiimidazole.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid has been studied extensively for its potential use in drug discovery. One study found that 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid can inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This suggests that 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid may have potential as a treatment for type 2 diabetes. Another study found that 3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid can inhibit the growth of cancer cells, indicating its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
3-methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-4-3-5-15(10(8)12(17)18)11(16)9-6-13-7-14(9)2/h6-8,10H,3-5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYQENRZEAYBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=CN=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-methylimidazole-4-carbonyl)piperidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.